molecular formula C16H14N6 B11043293 7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11043293
M. Wt: 290.32 g/mol
InChI Key: NJPANHLFVXXYLF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is a synthetic organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its complex structure, which includes a triazole ring fused to a pyrimidine ring, a phenyl group, and a cyanide group The presence of the dimethylamino and ethenyl groups further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the triazole intermediate with a suitable aldehyde or ketone in the presence of a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.

    Addition of the Dimethylamino and Ethenyl Groups: The dimethylamino and ethenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.

    Introduction of the Cyanide Group: The cyanide group is typically introduced through a nucleophilic substitution reaction using a cyanide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, alcohols, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including infections and cancers.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its chemical structure allows for the design of polymers, coatings, and other materials with specific characteristics, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

    Receptors: It may bind to receptors on the cell surface or within cells, triggering signaling pathways that lead to physiological responses.

    Proteins: The compound can interact with proteins involved in cell division, apoptosis, or other critical processes, influencing cell behavior and survival.

Comparison with Similar Compounds

Similar Compounds

    7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.

    7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL PROPIONATE: Similar structure but with a propionate group instead of a cyanide group.

Uniqueness

The uniqueness of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE lies in the presence of the cyanide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C16H14N6/c1-21(2)9-8-14-13(10-17)11-18-16-19-15(20-22(14)16)12-6-4-3-5-7-12/h3-9,11H,1-2H3/b9-8+

InChI Key

NJPANHLFVXXYLF-CMDGGOBGSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C#N

Canonical SMILES

CN(C)C=CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.